2-[4-(2-Methylpropyl)benzoyl]benzoic acid

Catalog No.
S16003473
CAS No.
101789-77-9
M.F
C18H18O3
M. Wt
282.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(2-Methylpropyl)benzoyl]benzoic acid

CAS Number

101789-77-9

Product Name

2-[4-(2-Methylpropyl)benzoyl]benzoic acid

IUPAC Name

2-[4-(2-methylpropyl)benzoyl]benzoic acid

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

InChI

InChI=1S/C18H18O3/c1-12(2)11-13-7-9-14(10-8-13)17(19)15-5-3-4-6-16(15)18(20)21/h3-10,12H,11H2,1-2H3,(H,20,21)

InChI Key

SRZNZJUVQXLEOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

2-[4-(2-Methylpropyl)benzoyl]benzoic acid is an organic compound with the molecular formula C18H18O3C_{18}H_{18}O_{3} and a molecular weight of approximately 282.34 g/mol. This compound features a benzoyl group attached to a benzoic acid structure, with a 2-methylpropyl substituent at the para position of the benzoyl moiety. Its structural complexity and unique substituents contribute to its potential applications in various fields, including medicinal chemistry and materials science .

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler aromatic compounds.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Oxidation: The compound can also undergo oxidation reactions, potentially converting alcohols back into ketones or carboxylic acids .

Synthesis of 2-[4-(2-Methylpropyl)benzoyl]benzoic acid typically involves several steps:

  • Starting Materials: The synthesis begins with readily available benzoic acid derivatives and appropriate alkyl halides or alcohols.
  • Reaction Conditions: Common methods include Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst.
  • Purification: The crude product is usually purified through recrystallization or chromatography to isolate the desired compound in high purity .

The applications of 2-[4-(2-Methylpropyl)benzoyl]benzoic acid span various fields:

  • Pharmaceutical Industry: Potential use in drug development due to its biological activity.
  • Material Science: Could serve as a building block for synthesizing novel polymers or materials with specific properties.
  • Cosmetic Formulations: Its properties may be beneficial in formulating products aimed at skin health or protection from UV radiation .

Interaction studies involving 2-[4-(2-Methylpropyl)benzoyl]benzoic acid focus on its binding affinity and effects on biological targets. Research may include:

  • Receptor Binding Studies: Investigating how the compound interacts with specific receptors or enzymes.
  • Cellular Assays: Evaluating its effects on cellular processes such as proliferation, apoptosis, or inflammation pathways.
  • In Vivo Studies: Assessing pharmacokinetics and pharmacodynamics in animal models to understand its therapeutic potential .

Several compounds share structural similarities with 2-[4-(2-Methylpropyl)benzoyl]benzoic acid, each possessing unique properties:

Compound NameStructure CharacteristicsUnique Properties
4-Methylbenzoic AcidSimple methyl group on the benzene ringUsed as a building block in organic synthesis
2-Methylpropyl BenzoateEster derivative of benzoic acidExhibits sweet and fruity flavors
4-(2-Methylpropyl)benzoyl chlorideChlorinated derivativeUseful in further synthetic transformations
BenzophenoneContains two benzene rings connected by a carbonyl groupKnown for UV filtering properties

The uniqueness of 2-[4-(2-Methylpropyl)benzoyl]benzoic acid lies in its specific substitution pattern and functional groups, which may confer distinct biological activities compared to these similar compounds .

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.125594432 g/mol

Monoisotopic Mass

282.125594432 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

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